molecular formula C13H16BrNO2 B12272881 1-(2-Bromobenzyl)-2-carboxypiperidine

1-(2-Bromobenzyl)-2-carboxypiperidine

Cat. No.: B12272881
M. Wt: 298.18 g/mol
InChI Key: CCHNFJUIRHYUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 2-bromobenzyl group and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-2-carboxypiperidine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-2-carboxypiperidine undergoes various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.

    Reduction: Formation of benzylpiperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzyl)-2-carboxypiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-2-carboxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The carboxyl group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromobenzyl and carboxyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17)

InChI Key

CCHNFJUIRHYUGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.